molecular formula C25H24ClN5O2S B2400585 2-[(3-chloro-2-methylphenyl)amino]-N-(2-cyclohex-1-en-1-ylethyl)-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide CAS No. 894255-96-0

2-[(3-chloro-2-methylphenyl)amino]-N-(2-cyclohex-1-en-1-ylethyl)-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide

Cat. No. B2400585
CAS RN: 894255-96-0
M. Wt: 494.01
InChI Key: KSEMQSDJMBDSHI-UHFFFAOYSA-N
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Description

The compound “2-[(3-chloro-2-methylphenyl)amino]-N-(2-cyclohex-1-en-1-ylethyl)-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide” has a molecular formula of C25H24ClN5O2S . It is also known by other names such as “2-(3-chloro-2-methylanilino)-N-[2-(cyclohexen-1-yl)ethyl]-5-oxo-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide” and has a PubChem CID of 16022563 .


Molecular Structure Analysis

The InChI string of the compound is "InChI=1S/C25H24ClN5O2S/c1-15-19(26)8-5-9-20(15)28-24-30-31-23(33)18-11-10-17(14-21(18)29-25(31)34-24)22(32)27-13-12-16-6-3-2-4-7-16/h5-6,8-11,14H,2-4,7,12-13H2,1H3,(H,27,32)(H,28,30)" . This string represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 494.0 g/mol . It has a computed XLogP3-AA value of 5.3 , which is a measure of its lipophilicity. The compound has 2 hydrogen bond donors and 5 hydrogen bond acceptors . The exact mass of the compound is 493.1339239 g/mol .

Scientific Research Applications

properties

IUPAC Name

2-(3-chloro-2-methylanilino)-N-[2-(cyclohexen-1-yl)ethyl]-5-oxo-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24ClN5O2S/c1-15-19(26)8-5-9-20(15)28-24-30-31-23(33)18-11-10-17(14-21(18)29-25(31)34-24)22(32)27-13-12-16-6-3-2-4-7-16/h5-6,8-11,14H,2-4,7,12-13H2,1H3,(H,27,32)(H,28,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSEMQSDJMBDSHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC2=NN3C(=O)C4=C(C=C(C=C4)C(=O)NCCC5=CCCCC5)N=C3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24ClN5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(3-chloro-2-methylphenyl)amino]-N-[2-(cyclohex-1-en-1-yl)ethyl]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide

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